molecular formula C19H16N4O6S3 B2373523 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide CAS No. 899758-44-2

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide

Cat. No.: B2373523
CAS No.: 899758-44-2
M. Wt: 492.54
InChI Key: OWIASNNEMSRJRX-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide is a complex organic compound known for its versatile reactivity and potential applications across various scientific fields. It encompasses functionalities from isothiazole, sulfonamide, and amide groups, making it a compound of significant interest in medicinal and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions Preparation involves multistep synthesis, including the functionalization of benzo[d]isothiazole and subsequent coupling reactions with sulfamoyl and propanamide derivatives. Reaction conditions typically require careful control of temperature, pH, and use of specific catalysts to ensure high yield and purity.

Industrial Production Methods Industrial synthesis often employs automated sequential reactors with in-line monitoring. The use of green chemistry principles, like solvent recycling and energy-efficient reactors, is emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation and Reduction: : Participates in redox reactions, especially involving the sulfur and nitrogen moieties.

  • Substitution: : Undergoes nucleophilic and electrophilic substitution reactions, owing to the electron-rich and electron-deficient centers in the molecule.

  • Hydrolysis: : The amide and sulfonamide groups are susceptible to hydrolysis under acidic or basic conditions.

Common Reagents and Conditions Used

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminium hydride.

  • Substitution Reagents: : Halides, anhydrides, and specific nucleophiles/electrophiles.

  • Hydrolysis Conditions: : Strong acids/bases like hydrochloric acid or sodium hydroxide.

Major Products Formed Products vary based on reaction types but commonly include modified benzo[d]isothiazole derivatives, desulfonated products, and fragmented amides.

Scientific Research Applications

The compound finds applications in:

  • Chemistry: : Used as a precursor for synthesizing other complex molecules. Acts as a reagent in multistep organic synthesis.

  • Biology: : Studied for its potential biological activities, including antibacterial and antifungal properties.

  • Medicine: : Explored for pharmaceutical applications due to its bioactive functional groups, possibly as an enzyme inhibitor or drug scaffold.

  • Industry: : Utilized in material science for creating specialized polymers and in analytical chemistry for developing advanced detection methods.

Mechanism of Action

The compound's mechanism of action is largely dependent on its interaction with various molecular targets. The sulfonamide group, for instance, is known to bind to specific enzymes, inhibiting their activity. The thiazole ring can intercalate with DNA, affecting transcription processes. The overall mechanism involves disruption of key biological pathways critical to cellular function.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

  • Sulfonamide Drugs: : Shares functional similarities but offers unique binding properties due to additional isothiazole and amide groups.

  • Thiazole-based Compounds: : Similar in DNA intercalation but differs in bioavailability and metabolic stability.

List of Similar Compounds

  • 4-(N-(thiazol-2-yl)sulfamoyl)benzoic acid

  • N-(4-(aminosulfonyl)phenyl)-3-(1,1-dioxo-1,2-benzothiazol-3-yl)propanamide

  • Benzo[d]isothiazole derivatives with sulfonamide functionalities

This compound's intricate structure and diverse functional groups make it a focal point for ongoing research and development in multiple scientific disciplines.

Properties

IUPAC Name

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O6S3/c1-12(23-18(25)15-4-2-3-5-16(15)32(23,28)29)17(24)21-13-6-8-14(9-7-13)31(26,27)22-19-20-10-11-30-19/h2-12H,1H3,(H,20,22)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIASNNEMSRJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)N3C(=O)C4=CC=CC=C4S3(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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